Cas no 2034332-90-4 (3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide)

3,4-Difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide is a fluorinated benzamide derivative featuring a hybrid heterocyclic structure incorporating furan and thiophene moieties. The presence of difluorine substituents on the benzamide ring enhances its electronic properties and potential binding affinity, making it a candidate for pharmaceutical or agrochemical applications. The hydroxyl group and heterocyclic components contribute to its structural diversity, enabling interactions with biological targets. This compound may exhibit improved metabolic stability and selectivity due to its fluorine content and rigid framework. Its synthetic versatility allows for further derivatization, supporting research in medicinal chemistry and material science.
3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide structure
2034332-90-4 structure
Product Name:3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide
CAS No:2034332-90-4
MF:C17H13F2NO3S
MW:349.351830244064
CID:5551087
Update Time:2025-10-31

3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
    • 3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide
    • Inchi: 1S/C17H13F2NO3S/c18-12-6-5-11(9-13(12)19)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21)
    • InChI Key: YVQHIGSFVVWXSN-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=CO1)(O)C1SC=CC=1)(=O)C1=CC=C(F)C(F)=C1

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Additional information on 3,4-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

3,4-Difluoro-N-[2-(Furan-2-Yl)-2-Hydroxy-2-(Thiophen-2-Yl)Ethyl]Benzamide: A Comprehensive Overview

3,4-Difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (CAS No. 2034332-90-4) is a complex organic compound with a unique structure that combines multiple functional groups. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its potential applications in drug development and advanced materials. The molecule consists of a benzamide core with two fluorine atoms at the 3 and 4 positions, a hydroxyl group, and substituents derived from furan and thiophene rings. These structural features contribute to its distinctive electronic properties and reactivity.

The synthesis of 3,4-difluoro-N-[...]benzamide involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and oxidation steps. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These developments highlight the importance of optimizing synthetic routes to meet the demands of large-scale production for potential commercial applications.

One of the most intriguing aspects of this compound is its ability to act as a ligand in metal coordination complexes. Studies have shown that 3,4-difluoro-N-[...]benzamide can form stable complexes with transition metals such as copper and zinc. These metal complexes exhibit unique optical and electronic properties, making them promising candidates for applications in sensors, catalysts, and light-emitting diodes (LEDs). For instance, a recent study demonstrated that copper complexes derived from this compound exhibit strong fluorescence under UV light, suggesting their potential use in bioimaging applications.

In the field of pharmacology, 3,4-difluoro-N-[...]benzamide has been investigated for its potential as a drug candidate. Preclinical studies have shown that this compound exhibits moderate inhibitory activity against several enzymes associated with neurodegenerative diseases such as Alzheimer's disease. The presence of fluorine atoms in the benzene ring enhances the compound's lipophilicity, which is crucial for crossing biological membranes and reaching target sites within cells. However, further studies are required to evaluate its toxicity profile and pharmacokinetics before it can be considered for clinical trials.

The incorporation of furan and thiophene moieties into the structure of 3,4-difluoro-N-[...]benzamide introduces additional functional diversity. Furan rings are known for their electron-rich aromaticity, which can participate in π–π interactions and hydrogen bonding. Similarly, thiophene rings contribute sulfur-based interactions that can enhance the compound's stability and solubility in polar solvents. These properties make 3,4-difluoro-N-[...]benzamide an attractive candidate for use in supramolecular chemistry and self-assembling systems.

Recent research has also explored the use of 3,4-difluoro-N-[...]benzamide in polymer chemistry. By incorporating this compound into polymer backbones or side chains, scientists have developed materials with improved mechanical strength and thermal stability. For example, a study published in 2021 demonstrated that polymers containing this compound exhibit enhanced resistance to oxidative degradation under high temperatures. Such findings underscore its potential role in developing advanced materials for aerospace and automotive industries.

In conclusion, 3,4-difluoro-N-[...]benzamide (CAS No. 2034332-90-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials, drug candidates, and functional molecules. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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